3-(2-Methylprop-1-enyl)chromen-4-one
Description
Properties
Molecular Formula |
C13H12O2 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3-(2-methylprop-1-enyl)chromen-4-one |
InChI |
InChI=1S/C13H12O2/c1-9(2)7-10-8-15-12-6-4-3-5-11(12)13(10)14/h3-8H,1-2H3 |
InChI Key |
MNCNLSRFYPNIRU-UHFFFAOYSA-N |
SMILES |
CC(=CC1=COC2=CC=CC=C2C1=O)C |
Canonical SMILES |
CC(=CC1=COC2=CC=CC=C2C1=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Chromen-4-one Derivatives
Structural Variations and Substituent Effects
Chromen-4-one derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Polarity: The 2-methylprop-1-enyl group in the target compound is lipophilic, enhancing membrane permeability compared to polar groups like hydroxyl (-OH) in Genistein or N4A .
Biological Activity: Antimicrobial Activity: The alkenyl group in this compound may disrupt microbial membranes, whereas halogenated derivatives (e.g., F3 ) likely target enzymes via halogen bonding. Anticancer Activity: Genistein’s phenolic -OH groups enable free radical scavenging and estrogen receptor modulation , while N4A’s multiple -OH groups enhance PFKFB3 inhibition .
Solubility and Bioavailability :
Pharmacological Potential
- Target Compound : Preliminary studies suggest roles in treating inflammation and infections, aligned with traditional uses of Cimicifuga foetida .
- Genistein : Well-documented in cancer therapy due to tyrosine kinase inhibition .
- PFKFB3 Inhibitors (e.g., N4A, YN1) : Target glycolytic enzymes in cancer cells .
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